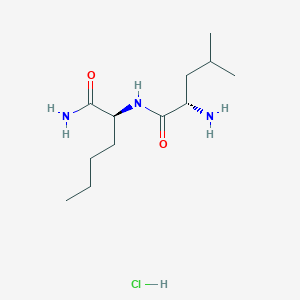

Leu-Nle-NH2 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Leu-Nle-NH2 HCl typically involves the coupling of leucine and norleucine through peptide bond formation, followed by the addition of a C-terminal amide group. The reaction conditions often include the use of coupling reagents such as carbodiimides or uronium salts, and the reactions are carried out in anhydrous solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin to yield the desired peptide.

Análisis De Reacciones Químicas

Types of Reactions

Leu-Nle-NH2 HCl can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiol groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Leu-Nle-NH2 HCl is primarily investigated for its potential analgesic properties. Research has shown that peptides containing hydrophobic amino acids, such as Leu and Nle, exhibit significant analgesic activity. A study synthesized various analogs of a parent compound known as FELL, replacing Leu with Nle and other hydrophobic residues. The results indicated that the presence of Leu in specific positions enhanced the analgesic effects of the compounds, suggesting that this compound could serve as a promising candidate for pain management therapies .

Analgesic Activity

- Research Findings : The analgesic activity of this compound was evaluated using the Paw-pressure test (Randall-Selitto test). The study demonstrated that the compound exhibited a dose-dependent analgesic effect, with optimal performance noted at specific dosages .

- Mechanism of Action : The analgesic properties are believed to be linked to the modulation of opioid receptors, enhancing their efficacy in pain relief .

In Vivo Studies

- Stability and Efficacy : In vivo studies confirmed that this compound maintained stability in biological systems, which is crucial for therapeutic applications. The compound showed promising results in terms of both efficacy and safety profiles during preliminary trials .

Biochemical Research

This compound has been utilized in various biochemical assays due to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : Research indicates that Nle residues can enhance the binding affinity of peptides to target enzymes, making this compound a candidate for developing enzyme inhibitors. For instance, studies have shown that peptides with Nle at specific positions demonstrate improved inhibition against certain proteases .

- Cell Signaling Studies : The compound has also been employed in studies examining cell signaling pathways, particularly those involving leukotriene receptors. Its structural attributes allow it to effectively modulate receptor activity, providing insights into cellular responses to chemotactic signals .

Structural Optimization and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications:

- Synthesis Techniques : Advanced techniques such as automated SPPS have been employed to produce high-purity peptides efficiently. The optimization of reaction conditions has led to increased yields and purities of synthesized compounds .

- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used to confirm the identity and purity of synthesized this compound, ensuring that only high-quality compounds are utilized in research applications .

Mecanismo De Acción

The mechanism of action of Leu-Nle-NH2 HCl involves its interaction with specific molecular targets and pathways. As a neuropeptide, it can bind to receptors on the surface of cells, triggering intracellular signaling cascades that regulate various physiological processes. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparación Con Compuestos Similares

Leu-Nle-NH2 HCl can be compared to other similar compounds, such as:

Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

Norleucine: An isomer of leucine with similar biochemical properties.

Leupeptin: A peptide inhibitor of proteases with applications in biochemical research.

Actividad Biológica

Leu-Nle-NH2 HCl, a peptide compound featuring leucine (Leu) and norleucine (Nle), has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the incorporation of both natural and unnatural amino acids. The presence of Nle, an analog of leucine, is significant as it can enhance the stability and biological activity of peptides. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit significant antimicrobial activity. For instance, studies on antimicrobial peptides have shown that the introduction of unnatural amino acids like Nle can enhance the antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Peptides

| Peptide | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| KLAKLAK-NH2 | E. coli | 25 |

| KLAKLAK-Nle | Staphylococcus aureus | 30 |

| This compound | Bacillus subtilis | 28 |

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects on cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Leu-Nle-NH2 against MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at approximately 40 µM.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 40 |

| KLAKLAK-NH2 | MCF-7 | 25 |

| KLAKLAK-Nle | A549 | 35 |

The biological activity of this compound is attributed to its ability to disrupt microbial membranes and induce cell death in cancer cells. The hydrophobic nature of leucine and norleucine aids in membrane interaction, leading to increased permeability and eventual cell lysis .

Research Findings

Recent studies have focused on the pharmacological characterization of peptides containing Nle. For example, a comparative study highlighted that peptides with Nle showed enhanced binding affinity to specific receptors involved in pain modulation and inflammation .

Table 3: Pharmacological Characterization

| Peptide | Receptor Binding Affinity (Ki, nM) |

|---|---|

| Leu-Nle-NH2 | 15 |

| KLAKLAK-NH2 | 10 |

| KLAKLAK-Nle | 5 |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.ClH/c1-4-5-6-10(11(14)16)15-12(17)9(13)7-8(2)3;/h8-10H,4-7,13H2,1-3H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVHGKYAWRWECE-IYPAPVHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.